![molecular formula C12H10N6O2 B2690444 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034280-81-2](/img/structure/B2690444.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrazine core, which is then functionalized to introduce the hydroxy group at the 8-position. This intermediate is subsequently reacted with isonicotinoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazolopyrazine core.
Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the triazolopyrazine core could lead to a fully saturated ring system.
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of biological activities primarily due to its unique chemical structure, which combines features of triazole and isonicotinamide moieties. Notable pharmacological properties include:
- Antibacterial Activity : Research indicates that this compound demonstrates effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action likely involves interference with bacterial protein synthesis or essential metabolic pathways, ultimately inhibiting bacterial growth and survival .
- Anticancer Potential : The structural characteristics of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide suggest it may interact with key cellular targets involved in cancer progression. Preliminary studies have shown that derivatives of triazolo-pyrazines can induce apoptosis in cancer cells and alter cell cycle progression, indicating potential as an anticancer agent .
Antibacterial Efficacy
A study conducted on various derivatives of triazolo-pyrazines demonstrated that compounds with similar structural features to this compound exhibited significant antibacterial activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) comparable to those of established antibiotics against pathogenic strains .
Anticancer Activity
In vitro studies have shown that triazolo-pyrazine derivatives can inhibit cell proliferation in breast cancer cell lines (T-47D and MDA-MB-231), with IC50 values indicating potent activity. These findings suggest that this compound could be further developed as a lead compound for anticancer drug development .
作用機序
The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
類似化合物との比較
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridyl: A ligand used in coordination chemistry with some structural similarities.
Tetrahydrofuran: Another solvent with a comparable ring structure.
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide stands out due to its unique combination of a triazolopyrazine core and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
生物活性
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a triazolo-pyrazine core and an isonicotinamide moiety . Its molecular formula is C11H9N7O2 with a molecular weight of approximately 271.24 g/mol. The presence of the 8-hydroxy group on the triazole ring enhances its reactivity and biological interactions.
This compound exhibits several mechanisms of action:
- Neurokinin-3 Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 receptor (NK3R), which is implicated in various physiological processes such as pain perception and reproductive functions. This antagonism may provide therapeutic benefits in anxiety and depression management.
- Inhibition of Receptor Tyrosine Kinases : Preliminary studies suggest that derivatives of this compound may inhibit c-Met and VEGFR-2, both critical for tumor growth and angiogenesis. This inhibition could potentially affect cancer progression by disrupting signaling pathways essential for cell proliferation .
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promising anticancer effects. For instance, studies on related compounds demonstrate cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for this compound in cancer therapy .
Biological Activity Overview
Activity | Description |
---|---|
NK3R Antagonism | Potential treatment for anxiety and depression by modulating neurokinin signaling. |
Anticancer | Exhibits cytotoxicity against various cancer cell lines; mechanisms may include apoptosis induction and autophagy activation. |
Inhibition of c-Met/VEGFR-2 | Possible interference with tumor growth and angiogenesis pathways. |
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds show stronger cytotoxic effects than standard chemotherapeutics like cisplatin in breast cancer cells. These studies indicate that the compound may induce apoptosis through caspase activation pathways and promote autophagy via mTOR inhibition .
- Receptor Interaction Studies : Research involving receptor binding assays has shown that the compound can effectively compete with natural ligands for NK3R binding sites, suggesting a robust mechanism for its antagonistic effects .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological potential:
- In Vivo Studies : Future research should focus on in vivo models to confirm the therapeutic efficacy and safety profile of this compound.
- Structural Modifications : Exploring structural analogs could enhance biological activity or selectivity towards specific targets.
特性
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(8-1-3-13-4-2-8)15-7-9-16-17-10-12(20)14-5-6-18(9)10/h1-6H,7H2,(H,14,20)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZLWKVBMXPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。